Cas no 49767-16-0 (6-Iodo-5-methylpyridin-3-amine)
6-Iodo-5-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-5-methylpyridin-3-amine
- DTXSID601306829
- 6-Iodo-5-methyl-3-pyridinamine
- 49767-16-0
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- Inchi: 1S/C6H7IN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3
- InChI Key: IEXRENFESMDUPX-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC(=CN=1)N
Computed Properties
- Exact Mass: 233.96540g/mol
- Monoisotopic Mass: 233.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.9Ų
6-Iodo-5-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM170613-1g |
6-iodo-5-methylpyridin-3-amine |
49767-16-0 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A029015294-250mg |
5-Amino-2-iodo-3-methylpyridine |
49767-16-0 | 95% | 250mg |
$980.00 | 2023-09-01 | |
| Alichem | A029015294-1g |
5-Amino-2-iodo-3-methylpyridine |
49767-16-0 | 95% | 1g |
$3097.65 | 2023-09-01 | |
| Chemenu | CM170613-1g |
6-iodo-5-methylpyridin-3-amine |
49767-16-0 | 95% | 1g |
$489 | 2023-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736766-1g |
6-Iodo-5-methylpyridin-3-amine |
49767-16-0 | 98% | 1g |
¥4057.00 | 2024-05-11 |
6-Iodo-5-methylpyridin-3-amine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 6-Iodo-5-methylpyridin-3-amine
6-Iodo-5-methylpyridin-3-amine (CAS No. 49767-16-0)
6-Iodo-5-methylpyridin-3-amine, also known by its CAS registry number 49767-16-0, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound belongs to the pyridine family, characterized by a six-membered ring with one nitrogen atom. The presence of an iodine atom at the 6-position and a methyl group at the 5-position, along with an amine group at the 3-position, imparts unique chemical properties to this molecule. Recent advancements in synthetic methodologies have enabled researchers to explore its potential in drug discovery, material science, and catalysis.
The synthesis of 6-Iodo-5-methylpyridin-3-amine typically involves multi-step reactions, often utilizing iodination and alkylation techniques. The compound's structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis. For instance, the amine group can be converted into different substituents such as hydroxyl or ester groups, depending on the desired application. Recent studies have highlighted its role in the construction of bioactive molecules, particularly in the development of potential anticancer agents.
In terms of applications, 6-Iodo-5-methylpyridin-3-amine has shown promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Researchers have reported that this compound exhibits moderate inhibitory activity against certain kinases, which are key players in cellular signaling pathways. Additionally, its iodine substituent enhances its ability to undergo radioactive labeling, making it a candidate for use in diagnostic imaging techniques.
The structural versatility of CAS No. 49767-16-0 has also led to its exploration in materials science. For example, derivatives of this compound have been investigated as potential precursors for conducting polymers and metalloorganic frameworks (MOFs). The pyridine ring's electron-withdrawing properties make it suitable for applications requiring high thermal stability and electrical conductivity.
Recent research has focused on optimizing the synthesis of 6-Iodo-5-methylpyridin-3-amine to improve yield and reduce costs. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems with minimal environmental impact, have been employed successfully. These advancements not only enhance the compound's accessibility but also align with sustainable practices in modern chemical industries.
In conclusion, 6-Iodo-5-methylpyridin-3-amine (CAS No. 49767-16_0) stands out as a versatile building block in organic chemistry with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an important compound in contemporary chemical science.
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